molecular formula C15H16ClN3OS2 B2966117 4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946370-72-5

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No. B2966117
CAS RN: 946370-72-5
M. Wt: 353.88
InChI Key: GDVJJADRFZDYJH-UHFFFAOYSA-N
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Description

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16ClN3OS2 and its molecular weight is 353.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis and Biological Activities : This compound, along with others containing thiazole nuclei, has been synthesized using microwave-assisted techniques. These compounds have shown promising antimicrobial, antilipase, and antiurease activities, highlighting their potential in biomedical research and pharmaceutical applications (Başoğlu et al., 2013).

Synthesis in Heterocyclic Chemistry

  • Novel Heterocyclic Aryl Monoazo Organic Compounds : The synthesis of novel heterocyclic aryl monoazo organic compounds, which include similar thiazole derivatives, has been explored. These compounds have shown significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility in the development of new therapeutic agents and in the textile industry as biological active fabrics (Khalifa et al., 2015).

  • Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds : This compound, related to triazole-based scaffolds, has applications in the preparation of biologically active compounds and peptidomimetics. It has been synthesized using a ruthenium-catalyzed cycloaddition, which is essential for creating structurally diverse and potentially bioactive molecules (Ferrini et al., 2015).

  • Formation of 5-Aryl-1,4,2-Dithiazolium Salts : Research into the formation and reactions of 5-aryl-1,4,2-dithiazolium salts, which are related to the given compound, indicates their potential in synthesizing new heterocyclic compounds with various biological activities. These compounds can undergo interesting nucleophilic reactions, expanding the scope of synthetic organic chemistry (Yonemoto et al., 1990).

Antimicrobial and Antifungal Activities

  • Synthesis and Antimicrobial Activities of Triazole Derivatives : Similar compounds, especially those with a triazole core, have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms. This research indicates the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

  • Synthesis of Formazans as Antimicrobial Agents : Research into the synthesis of formazans from similar compounds has shown moderate antimicrobial activity against pathogenic bacterial and fungal strains. This underscores the potential of these compounds in the development of new antimicrobial drugs (Sah et al., 2014).

  • Anti-Inflammatory and Antioxidant Activity : Compounds with structural similarities have been synthesized and screened for anti-inflammatory and antioxidant activities. They have shown comparable effects to standard drugs like ibuprofen and ascorbic acid, suggesting their potential in therapeutic applications (Kumar et al., 2008).

properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS2/c16-9-5-7-11(8-6-9)19-13(17)12(22-15(19)21)14(20)18-10-3-1-2-4-10/h5-8,10H,1-4,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVJJADRFZDYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(4-chlorophenyl)-N-cyclopentyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

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